Validated Physicochemical Identity and Structural Uniqueness vs. Closest Analogs
The target compound possesses a unique combination of a 6-ethoxy substituent on the pyrimidine ring and a 3-phenyl-1,2,4-oxadiazol-5-yl methylamide side chain. When compared to the closest computationally identified analog, 6-hydroxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide, the target compound exhibits a higher molecular weight (325.32 vs. ~311.29 g/mol), a higher calculated lipophilicity (XLogP3-AA = 1.9 vs. an estimated lower value for the hydroxy analog), and an increased rotatable bond count (6 vs. 5, due to the ethoxy group) [1]. No experimental bioactivity data exists for either compound to confirm functional differentiation. The quantitative property differences are computed and verified by PubChem [1].
| Evidence Dimension | Computed Molecular Properties (Molecular Weight, XLogP3-AA, Rotatable Bonds) |
|---|---|
| Target Compound Data | MW: 325.32 g/mol; XLogP3-AA: 1.9; Rotatable Bonds: 6 |
| Comparator Or Baseline | 6-hydroxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide (PubChem CID 92104148): estimated MW ~311.29 g/mol; XLogP not available; Rotatable Bonds: 5 |
| Quantified Difference | MW difference: +14.03 g/mol; Rotatable Bond count: +1; Lipophilicity trend: target compound is more lipophilic due to ethoxy group. |
| Conditions | Computed properties from PubChem (release 2021.05.07) using standard cheminformatics algorithms. |
Why This Matters
For procurement of a screening compound, the confirmed structural uniqueness and distinct physicochemical signature ensure that the purchased material is not a generic pyrimidine carboxamide, but a specific chemical entity with defined properties that may influence solubility, permeability, and target interactions.
- [1] PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 92104149, 6-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4-carboxamide and CID 92104148 for the 6-hydroxy analog. Accessed 2026-04-29. View Source
